Product packaging for 2-Allyl-6-methylcyclohexanone(Cat. No.:CAS No. 36321-95-6)

2-Allyl-6-methylcyclohexanone

Cat. No.: B14665474
CAS No.: 36321-95-6
M. Wt: 152.23 g/mol
InChI Key: AGKHZTYZZUCRAM-UHFFFAOYSA-N
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Description

2-Allyl-6-methylcyclohexanone (CAS 36321-95-6) is a substituted cyclohexanone with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound serves as a fundamental building block in organic synthesis, with its six-membered carbocyclic framework being a common feature in numerous biologically active natural products and pharmaceutical agents . The molecule features two stereogenic centers, creating the potential for multiple diastereomers and enantiomers, making it a valuable intermediate for studying stereochemical outcomes in synthetic reactions . The ketone functionality provides a site for nucleophilic attack, while the allyl group offers a handle for further chemical modifications, such as in palladium-catalyzed Tsuji-Trost allylic substitutions or Hosomi-Sakurai reactions with allylsilanes . Substituted cyclohexanones like this one are significant for their role in the development of methods that control regioselectivity and stereoselectivity, which are crucial for the biological activity of final target molecules . They are also important precursors in the direct synthesis of substituted phenolic compounds . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical for exploring new synthetic methodologies, natural product synthesis, and the study of stereoselective reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B14665474 2-Allyl-6-methylcyclohexanone CAS No. 36321-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36321-95-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-methyl-6-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-3-5-9-7-4-6-8(2)10(9)11/h3,8-9H,1,4-7H2,2H3

InChI Key

AGKHZTYZZUCRAM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)CC=C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Allyl 6 Methylcyclohexanone

Regioselective Enolate Generation and Alkylation Approaches

The controlled formation of a specific enolate isomer from an unsymmetrical ketone is a cornerstone of carbonyl chemistry. In the context of synthesizing 2-allyl-6-methylcyclohexanone, the starting material is typically 2-methylcyclohexanone (B44802), which can form two different enolates. The regioselectivity of this enolate formation is paramount in determining the final product.

Kinetic versus Thermodynamic Control in this compound Precursor Formation

The regioselective formation of an enolate from an unsymmetrical ketone like 2-methylcyclohexanone is governed by the principles of kinetic and thermodynamic control. stackexchange.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The "kinetic" enolate is formed faster and results from the deprotonation of the less sterically hindered α-proton, while the "thermodynamic" enolate is more stable and results from the deprotonation of the more substituted α-proton. stackexchange.com

Kinetic Control: To favor the formation of the less substituted enolate (the kinetic enolate), conditions such as a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA), a low temperature, and an aprotic solvent are employed. stackexchange.com This enolate, upon reaction with an allyl halide, would lead to the formation of this compound. The use of manganese enolates has also been shown to favor the formation of the less substituted product, 2-benzyl-6-methylcyclohexanone, with high regioselectivity. orgsyn.org

Thermodynamic Control: Conversely, to favor the more substituted and thermodynamically more stable enolate, conditions that allow for equilibration are used. stackexchange.com This typically involves a weaker base, a protic solvent, and higher temperatures. stackexchange.com Alkylation of this thermodynamic enolate would result in the formation of 2-allyl-2-methylcyclohexanone.

The choice of reaction conditions is therefore critical in directing the alkylation to the desired position and successfully synthesizing this compound.

Control TypeConditionsResulting Enolate
Kinetic Strong, bulky base (e.g., LDA), low temperature, aprotic solventLess substituted
Thermodynamic Weaker base, higher temperature, protic solventMore substituted

Stereochemical Implications in Enolate Alkylation

The alkylation of a cyclohexanone (B45756) enolate introduces a new stereocenter, and the stereochemical outcome is a crucial aspect of the synthesis. The approach of the electrophile (in this case, an allyl group) to the planar enolate determines the stereochemistry of the final product. The stereoselectivity of these reactions is influenced by several factors, including the conformation of the enolate and the transition state of the alkylation step. ubc.caubc.ca

For cyclohexanone enolates, the alkylation generally proceeds through a chair-like transition state, with a preference for the electrophile to approach from the axial direction. ubc.caubc.ca This preference is due to stereoelectronic reasons, as the perpendicular attack on the enolate plane is favored. egyankosh.ac.in However, steric interactions between the incoming electrophile and the substituents on the cyclohexanone ring can significantly influence the facial selectivity of the attack.

In the case of the enolate leading to this compound, the existing methyl group at the 6-position will direct the incoming allyl group to the less hindered face of the enolate. The interplay between the inherent preference for axial attack and the steric hindrance posed by the methyl group will determine the diastereoselectivity of the reaction.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of substituted cyclohexanones. These methods offer high efficiency and selectivity, often under mild reaction conditions.

Palladium-Catalyzed Allylic Alkylation Strategies for Substituted Cyclohexanones

Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a versatile method for forming carbon-carbon bonds. wikipedia.org This reaction involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst. wikipedia.org For the synthesis of this compound, a pre-formed enolate of 2-methylcyclohexanone or an in situ generated enolate can be used as the nucleophile.

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the allyl substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. wikipedia.orgmdpi.com The enolate then attacks this complex, typically in an "outer sphere" fashion, to form the allylated product and regenerate the Pd(0) catalyst. nih.gov

Enantioselective Variants and Ligand Design in C-C Bond Formation (e.g., PHOX Ligands)

A significant advancement in palladium-catalyzed allylic alkylation is the development of enantioselective variants. This is achieved by using chiral ligands that coordinate to the palladium center and create a chiral environment, thereby influencing the stereochemical outcome of the reaction. Phosphinooxazoline (PHOX) ligands are a prominent class of chiral P,N-chelating ligands that have been successfully employed in asymmetric allylic alkylations. sigmaaldrich.comwikipedia.orgnih.gov

In the context of synthesizing this compound, a chiral palladium-PHOX complex can catalyze the reaction between the enolate of 2-methylcyclohexanone and an allylic substrate to yield an enantioenriched product. The modular nature of PHOX ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity. sigmaaldrich.com The use of (S)-tert-ButylPHOX in the decarboxylative allylic alkylation of allyl 1-methyl-2-oxocyclohexanecarboxylate has been shown to produce (S)-2-allyl-2-methylcyclohexanone in high yield and enantiomeric excess. nih.gov

LigandReaction TypeProductEnantiomeric Excess (ee)
(S)-t-BuPHOXDecarboxylative Allylic Alkylation(S)-2-allyl-2-methylcyclohexanone98% ee
L4 (a chiral ligand)Decarboxylative Asymmetric Allylic Alkylation2-allyl-2-methylcyclohexanone85% ee
Decarboxylative Allylic Alkylation Pathways for Cyclohexanone Systems

A particularly elegant approach for the synthesis of substituted cyclohexanones is the palladium-catalyzed decarboxylative allylic alkylation. nih.govnih.gov This method utilizes substrates such as allyl β-ketoesters or allyl enol carbonates, which contain both the nucleophilic enolate precursor and the electrophilic allyl group within the same molecule. nih.govcaltech.edu

Upon treatment with a palladium(0) catalyst, the substrate undergoes oxidative addition to form a π-allylpalladium complex and a carboxylate. nih.gov Subsequent decarboxylation generates the enolate in situ, which then reacts with the palladium-allyl complex to furnish the allylated ketone. nih.gov This strategy avoids the need for pre-forming and handling potentially unstable enolates.

This methodology has been successfully applied to the synthesis of α-quaternary ketones, including 2-allyl-2-methylcyclohexanone. caltech.eduorgsyn.org The reaction of allyl 1-methyl-2-oxocyclohexanecarboxylate in the presence of a palladium catalyst and a chiral ligand like (S)-t-BuPHOX provides a direct route to enantiomerically enriched 2-allyl-2-methylcyclohexanone. nih.gov This decarboxylative approach offers high regioselectivity, as the enolate is generated at a specific position. nih.gov

Alternative Transition Metal Catalysis for Allylic and Related Transformations

While palladium has been the dominant metal for asymmetric allylic alkylation (AAA), concerns over its cost and toxicity have spurred the development of catalysts based on other transition metals. Nickel, iridium, rhodium, and copper have emerged as powerful alternatives, each offering unique reactivity and selectivity profiles for the allylation of ketone enolates.

Nickel Catalysis: Nickel-catalyzed methodologies have shown considerable promise for the α-allylation of less activated ketones. Recent research has demonstrated the use of nickel complexes with chiral diphosphine ligands for the asymmetric allylation of cyclic ketones with allylic alcohols, a process that generates water as the sole byproduct. researchgate.net This approach is notable for its ability to functionalize unactivated ketones directly. For instance, a nickel catalyst system was developed for the enantioselective α-allylation of various cyclic ketones, affording products with α-quaternary carbon centers in good yields and moderate to high enantioselectivities. researchgate.net

Iridium Catalysis: Iridium catalysts, often paired with chiral phosphoramidite (B1245037) ligands, are known for their exceptional ability to control regioselectivity and enantioselectivity in allylic substitutions, typically favoring the formation of branched products. rsc.orgnih.gov Research into iridium-catalyzed allylic enolization of cyclohexanone derivatives has shown that silyl (B83357) enol ethers can be effectively allylated with high levels of regio- and enantiocontrol. mdpi.com One study detailed the Ir-catalyzed allylic enolization of a 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, which, through a keto-enol isomerization, provided allylated products in high yields and selectivities. mdpi.com

Rhodium and Copper Catalysis: Rhodium and copper catalysts have also been extensively studied for asymmetric allylic alkylations. Rhodium-bisoxazolinephosphine systems have been successfully employed for the highly branch-selective and enantioselective allylation of simple ketones with allylic carbonates. organic-chemistry.orgrawdatalibrary.net Copper-catalyzed systems, often utilizing chiral phosphoramidite ligands, are effective for the allylic alkylation of various pronucleophiles, including ketone-derived enolates. nih.govsemanticscholar.org These systems offer alternative pathways for the construction of C-C bonds under mild conditions.

Table 1: Performance of Alternative Transition Metal Catalysts in the Asymmetric Allylation of Cyclic Ketones
Metal CatalystChiral LigandSubstrate TypeAllyl SourceYield (%)Enantiomeric Excess (ee %)Reference
Nickel(S)-Tol-MeO-BIPHEPCyclic KetoneAllylic Alcohol42-9772-86 researchgate.net
IridiumPhosphoramiditeCyclohexenone Silyl Enol EtherAllylic CarbonateGood-HighHigh mdpi.com
RhodiumBisoxazolinephosphineMethyl KetoneAllylic Carbonateup to 96up to 97 organic-chemistry.org
CopperPhosphoramiditeRacemic Allylic EtherGrignard ReagentExcellentExcellent nih.gov

Organocatalytic Methods in the Synthesis of this compound

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative that often provides complementary selectivity to transition metal catalysis. researchgate.net For the functionalization of cyclohexanones, enamine and other related activation modes are central strategies for achieving high levels of stereocontrol. nih.gov

Enamine catalysis involves the reaction of a ketone with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the α-functionalized ketone. This activation mode is highly effective for the asymmetric α-alkylation of ketones.

A prominent example that merges organocatalysis with metal catalysis is the use of Pd-enamine dual catalysis . In this synergistic approach, a chiral amine activates the cyclohexanone by forming an enamine, while a palladium complex activates the allyl source. This dual activation strategy has been successfully applied to the asymmetric allylic alkylation of cyclohexanone, providing a powerful method for constructing the C-C bond with high stereoselectivity. researchgate.net This method demonstrates how organocatalytic principles can be integrated with transition metal systems to achieve transformations that are challenging for either catalyst type alone.

Purely organocatalytic Michael additions of nucleophiles to α,β-unsaturated aldehydes or ketones, which also proceed through enamine intermediates, further illustrate the utility of this approach for C-C bond formation on a cyclohexanone scaffold. mdpi.com These reactions establish the foundation for developing direct asymmetric allylations using organocatalysts.

Table 2: Enamine-Based Catalysis in the Asymmetric Functionalization of Cyclohexanones
Catalytic SystemCatalyst TypeSubstrateElectrophileKey IntermediateYield (%)StereoselectivityReference
Pd-Enamine Dual CatalysisChiral Amine + Pd ComplexCyclohexanoneAllyl SourceChiral EnamineHighHigh ee researchgate.net
Thiourea Organocatalysis(R,R)-DPEN-ThioureaCyclohexanonetrans-β-NitrostyreneChiral Enamine88-99up to 99% syn ee mdpi.com

Beyond the direct activation of the α-position via enamine catalysis, other organocatalytic manifolds have been developed to functionalize cyclohexanones at different positions or through alternative reaction pathways.

Dienamine Catalysis: Chiral primary amines can catalyze the reaction of α,β-unsaturated ketones to form dienamine intermediates. These extended enamines shift the nucleophilic character to the γ-position, enabling vinylogous reactivity. This strategy has been successfully employed in the direct asymmetric vinylogous Michael addition of β-substituted cyclohexenone derivatives to electrophiles like nitroalkenes. nih.gov This approach allows for the formation of a C-C bond at the γ-position, creating stereocenters remote from the carbonyl group with high fidelity. While not a direct synthesis of this compound, it showcases a distinct organocatalytic activation mode for cyclohexanone functionalization.

Bifunctional Catalysis: Catalysts that possess multiple functional groups, such as thiourea-based primary amine catalysts, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and enamine formation. mdpi.com These bifunctional organocatalysts have been highly effective in promoting asymmetric Michael additions of cyclohexanones to nitroalkenes, affording products with high diastereoselectivity and enantioselectivity. mdpi.com This dual activation model provides a high degree of organization in the transition state, leading to excellent stereocontrol. Such strategies could potentially be adapted for the conjugate addition of allyl groups to suitable cyclohexenone acceptors.

These alternative organocatalytic strategies highlight the versatility of small molecule catalysts in controlling the reactivity and stereoselectivity of reactions involving cyclohexanone scaffolds, offering pathways for functionalization that are complementary to traditional enolate chemistry.

Stereochemical Investigations of 2 Allyl 6 Methylcyclohexanone

Chiroptical Properties and Their Measurement for 2-Allyl-6-methylcyclohexanone Enantiomers

Chiral molecules, such as the enantiomers of this compound, possess the unique ability to rotate the plane of polarized light, a phenomenon known as optical activity. taylorandfrancis.com This property is quantified by measuring the specific rotation. For the (S)-enantiomer of 2-allyl-2-methylcyclohexanone, a specific rotation value of [α]D21.0 −49.64 has been reported (c 2.38, dichloromethane, 98% ee). researchgate.netnih.gov

Circular dichroism (CD) spectroscopy is another powerful technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light. For α-chiral cyclohexanones, CD spectroscopy can be used to discriminate between enantiomers by monitoring the metal-to-ligand charge transfer (MLCT) bands of complexes formed with a chiral copper(I) complex. nih.govnih.gov This method has been shown to be effective in determining the enantiomeric excess of derivatized α-chiral cyclohexanones. nih.gov

Enantiomeric Excess Determination and Chiral Purity Enhancement Strategies

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in asymmetric synthesis.

Chromatographic Methods for Enantioseparation

Chiral gas chromatography (GC) is a widely used and highly accurate method for separating and quantifying the enantiomers of volatile compounds like this compound. gcms.cz This technique utilizes a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation. gcms.czresearchgate.net

For 2-allyl-2-methylcyclohexanone, specific GC conditions have been established using a Chiraldex G-TA column. Under isothermal conditions at 100 °C with a helium carrier gas flow of 1.0 mL/min, the retention times for the (S) and (R) enantiomers are 14.40 minutes and 16.72 minutes, respectively. researchgate.netnih.gov Another set of conditions using a Chiraldex G-TA column with a hydrogen carrier gas at 60 kPa and 100 °C isothermal temperature showed retention times of 14.15 minutes for the major (S) enantiomer and 17.09 minutes for the minor (R) enantiomer. orgsyn.org

Derivatization for Enhanced Purity (e.g., Semicarbazone Formation and Recrystallization)

Derivatization is a common strategy to facilitate the separation of enantiomers and enhance chiral purity. For ketones like this compound, the formation of semicarbazones is a well-established method. researchgate.netncert.nic.inambeed.com The reaction of the ketone with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding semicarbazone. orgsyn.org

The resulting semicarbazone derivatives are often crystalline solids, which can be purified by recrystallization. researchgate.netnih.gov This process can significantly enhance the enantiomeric excess of the sample. For instance, an initial sample of (S)-2-allyl-2-methylcyclohexanone with 86% ee was converted to its semicarbazone and then recrystallized to achieve an enantiomeric excess of 98%. researchgate.net The purified semicarbazone can then be hydrolyzed back to the highly enantioenriched ketone. researchgate.net It has been noted that a stirred crystallization of the semicarbazone can yield a higher enantiomeric excess (96% ee) compared to an unstirred crystallization (93% ee). nih.gov

GC Enantioseparation Parameters for 2-Allyl-2-methylcyclohexanone
ParameterCondition Set 1 researchgate.netnih.govCondition Set 2 orgsyn.org
ColumnChiraldex G-TAChiraldex G-TA
Temperature100 °C (isothermal)100 °C (isothermal)
Carrier GasHeliumHydrogen
Flow Rate/Pressure1.0 mL/min60 kPa
Retention Time (S)-enantiomer14.40 min14.15 min
Retention Time (R)-enantiomer16.72 min17.09 min

Control of Stereochemistry in Synthetic Pathways to this compound

The ability to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. For this compound, both diastereoselectivity and enantioselectivity are important considerations in its synthetic pathways.

Diastereoselectivity in Synthetic Steps

While the provided search results primarily focus on the enantioselective synthesis of 2-allyl-2-methylcyclohexanone where the stereocenter is quaternary and thus diastereoisomers are not formed in the key allylation step, the concept of diastereoselectivity is crucial in the synthesis of related homoallylic alcohols through the addition of allyltitanocene reagents to aldehydes. In such reactions, the formation of syn and anti diastereomers can be controlled by the steric hindrance at the metal center.

Enantioselectivity in Catalytic Transformations

The enantioselective synthesis of this compound has been successfully achieved through palladium-catalyzed asymmetric allylic alkylation. orgsyn.orgorgsyn.org This method often involves the in situ generation of a prochiral enolate, which then reacts with an allyl source in the presence of a chiral palladium catalyst.

A notable example is the enantioselective decarboxylative allylation of allyl β-ketoesters. researchgate.netnih.gov In this reaction, a palladium catalyst, often in conjunction with a chiral phosphine (B1218219) ligand such as (S)-tert-ButylPHOX, facilitates the formation of the α-quaternary stereocenter with high enantioselectivity. researchgate.netnih.gov This approach has been optimized for large-scale preparation, yielding (S)-2-allyl-2-methylcyclohexanone in high yield and enantiomeric excess. nih.gov The reaction has been shown to be effective in producing the target compound with an enantiomeric excess of up to 98%. nih.gov

Enantioselective Synthesis of (S)-2-Allyl-2-methylcyclohexanone
Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Yield
Pd2(dba)3 / (S)-tert-ButylPHOX nih.govAllyl 1-methyl-2-oxocyclohexanecarboxylate(S)-2-Allyl-2-methylcyclohexanone98%99%

Reactivity Profiles and Mechanistic Elucidation of 2 Allyl 6 Methylcyclohexanone

Reactions Involving the Allylic Moiety

The terminal alkene of the allyl group is a site of rich reactivity, enabling the construction of complex molecular architectures through various addition and cyclization strategies.

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), stands out as a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com This reaction is instrumental in the synthesis of 5- to 30-membered unsaturated rings. wikipedia.orgorganic-chemistry.org For a substrate like 2-Allyl-6-methylcyclohexanone to undergo RCM, it must first be modified to contain a second terminal alkene. This is typically achieved by a second allylation at the alpha-position of the ketone, yielding a gem-diallyl derivative.

Once the diallylated substrate is formed, exposure to a suitable transition-metal catalyst, such as a Grubbs or Schrock catalyst, initiates the RCM cascade. wikipedia.orgharvard.edu The reaction proceeds via a metallacyclobutane intermediate, ultimately extruding ethylene (B1197577) gas as a volatile byproduct, which drives the reaction to completion. organic-chemistry.orglibretexts.org The outcome is the formation of a new five-membered ring fused at the alpha-carbon of the original cyclohexanone (B45756), creating a spirocyclic system. rsc.org The functional group tolerance of modern ruthenium-based catalysts means that the ketone moiety typically remains unaffected during the transformation. harvard.edumedwinpublishers.com

Catalyst GenerationCommon NameKey Features
First Generation Grubbs' Catalyst (1st Gen)Employs two phosphine (B1218219) ligands. Good general-purpose catalyst but less active for sterically hindered or electron-deficient olefins.
Second Generation Grubbs' Catalyst (2nd Gen)One phosphine is replaced by an N-heterocyclic carbene (NHC) ligand, leading to higher activity and broader substrate scope. organic-chemistry.org
Third Generation Hoveyda-Grubbs CatalystsFeatures a chelating isopropoxystyrene ether ligand, offering increased stability and allowing for catalyst recovery and reuse.

This table summarizes common generations of Grubbs catalysts used in Ring-Closing Metathesis (RCM) reactions.

The allyl group's double bond is susceptible to hydrofunctionalization, a process that involves the addition of an E-H bond (where E can be a variety of elements like carbon, nitrogen, or oxygen) across the alkene. researchgate.net This atom-economical method can be catalyzed by transition metals and allows for the introduction of new functional groups at the allylic position, converting the terminal alkene into a more complex side chain. researchgate.net

Furthermore, the alkene can participate in cycloaddition reactions. wikipedia.org A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where the allyl group acts as the dienophile (the 2π-electron component). organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com When reacted with a conjugated diene, a new six-membered ring is formed, fused to the original molecule. The reaction is thermally allowed and proceeds through a concerted mechanism, offering a reliable method for constructing polycyclic systems with high stereochemical control. wikipedia.org Other cycloadditions, such as [2+2] photocycloadditions, are also possible, yielding four-membered cyclobutane (B1203170) rings upon photochemical activation.

Transformations at the Cyclohexanone Carbonyl and Alpha-Positions

The ketone functionality and its adjacent carbon atoms provide a complementary set of reactive sites for nucleophilic attack and enolate-based functionalization.

The polarized carbonyl group of the cyclohexanone ring renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. academie-sciences.frlibretexts.org A wide array of nucleophiles, including organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents, can add to the carbonyl. academie-sciences.frmasterorganicchemistry.com This reaction transforms the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center, forming an alkoxide intermediate that is subsequently protonated during acidic workup to yield a tertiary alcohol. masterorganicchemistry.comlibretexts.org

The stereochemical outcome of nucleophilic addition to substituted cyclohexanones is governed by a balance of steric and electronic factors, often explained by models that predict whether the nucleophile will approach from the axial or equatorial face. academie-sciences.frresearchgate.net For a hindered ketone like this compound, the approach of the nucleophile is influenced by the substituents at the C-2 and C-6 positions.

The enolizable nature of the ketone also allows it to participate in condensation reactions. For instance, under basic or acidic conditions, it can undergo an Aldol (B89426) condensation with another carbonyl-containing molecule, forming a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

The protons on the carbons alpha to the carbonyl group (the C-2 and C-6 positions) are acidic and can be removed by a strong base to form a nucleophilic enolate ion. masterorganicchemistry.com Since this compound is an unsymmetrical ketone, deprotonation can occur at two different sites, leading to two distinct regioisomeric enolates. pharmaxchange.info The control over which enolate is formed is a classic example of kinetic versus thermodynamic control. udel.edumasterorganicchemistry.com

Kinetic Control : Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid removal of the more accessible, less-hindered proton at the C-6 position. udel.eduochemacademy.com This forms the kinetic enolate, which has the less substituted double bond. pharmaxchange.infoudel.edu

Thermodynamic Control : Using a smaller, weaker base (e.g., sodium ethoxide) at higher temperatures allows the system to reach equilibrium. masterorganicchemistry.comochemacademy.com This favors the formation of the more stable, more highly substituted thermodynamic enolate at the C-2 position. pharmaxchange.infomasterorganicchemistry.com

Once formed, these enolates can react with electrophiles, such as alkyl halides, in an SN2 reaction to introduce a new substituent at the alpha-position. libretexts.orgfiveable.meopenstax.org This allows for the controlled and regioselective construction of quaternary carbon centers. researchgate.net

Control TypeConditionsBase ExampleResulting Enolate
Kinetic Low Temperature (-78 °C), Strong/Bulky Base, Short Reaction TimeLithium Diisopropylamide (LDA)Less substituted (at C-6), formed faster. udel.eduochemacademy.com
Thermodynamic Higher Temperature (RT or above), Weaker/Smaller Base, Long Reaction TimeSodium Ethoxide (NaOEt)More substituted (at C-2), more stable. masterorganicchemistry.comochemacademy.com

This table outlines the conditions for achieving kinetic versus thermodynamic control in the enolate formation of unsymmetrical ketones like this compound.

Reaction Mechanisms of Key Transformations

Understanding the mechanisms of these reactions is crucial for predicting products and controlling selectivity.

Ring-Closing Metathesis : The widely accepted Chauvin mechanism begins with a [2+2] cycloaddition between one of the substrate's alkene moieties and the metal alkylidene of the catalyst to form a metallacyclobutane intermediate. wikipedia.orgmedwinpublishers.com This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkylidene and a new alkene. The catalytic cycle continues until an intramolecular reaction occurs, forming the cyclic product and releasing ethylene. masterorganicchemistry.commedwinpublishers.com

Nucleophilic Addition : The mechanism involves the direct attack of the nucleophile on the electrophilic carbonyl carbon. youtube.com The π-electrons of the carbon-oxygen double bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, typically upon addition of a dilute acid, the negatively charged oxygen is protonated to yield the final alcohol product. libretexts.org

Alpha-Alkylation : This is a two-step process. First, a strong base abstracts an alpha-proton to form a resonance-stabilized enolate. organicchemistrytutor.comyoutube.com In the second step, the alpha-carbon of the enolate acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in a classic SN2 displacement, ejecting the halide leaving group and forming a new carbon-carbon bond. fiveable.melumenlearning.com

Detailed Mechanistic Pathways in Catalytic Reactions (e.g., Tsuji-Trost Type Allylations)

The reactivity of this compound in catalytic reactions is significantly influenced by its bifunctional nature, possessing both a nucleophilic precursor (the enolizable ketone) and an electrophilic moiety (the allyl group). This structure makes it a prime candidate for palladium-catalyzed intramolecular reactions, such as the Tsuji-Trost type allylation, a powerful method for forming carbon-carbon bonds. wikipedia.orgpku.edu.cn

The general mechanism of the Tsuji-Trost reaction, pioneered by Jirō Tsuji and later expanded by Barry Trost, involves the palladium-catalyzed reaction of a nucleophile with a compound containing an allylic leaving group. wikipedia.org The catalytic cycle typically proceeds through several key steps:

Coordination: A zerovalent palladium catalyst, often complexed with phosphine ligands, coordinates to the double bond of the allyl group, forming an η² π-allyl-Pd(0) complex. wikipedia.orgorganic-chemistry.org

Oxidative Addition: The palladium atom then undergoes oxidative addition into the carbon-leaving group bond. This step proceeds with an inversion of configuration at the carbon atom, expelling the leaving group and forming a cationic η³ π-allyl-Pd(II) species. nrochemistry.comyoutube.com

Nucleophilic Attack: A nucleophile attacks the π-allyl complex. The regioselectivity of this attack is influenced by both steric and electronic factors, as well as the nature of the ligands on the palladium catalyst. organic-chemistry.org

Reductive Elimination/Decomplexation: Following the nucleophilic attack, the palladium catalyst is regenerated. The new product decomplexes from the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

In the context of an intramolecular Tsuji-Trost reaction of a precursor to this compound (such as an allyl β-ketoester or an allyl enol carbonate), the enolate of the cyclohexanone acts as the nucleophile. orgsyn.org The reaction pathway is dependent on the nature of the nucleophile, which is categorized as either "soft" or "hard." This distinction is generally based on the pKa of the nucleophile's conjugate acid. pku.edu.cn

Soft Nucleophiles (pKa of conjugate acid < 25): Enolates, such as the one formed from this compound, are considered soft nucleophiles. The mechanistic pathway for these species involves a direct, "outer-sphere" attack on one of the terminal carbons of the π-allyl moiety. organic-chemistry.orgnrochemistry.com

Hard Nucleophiles (pKa of conjugate acid > 25): These nucleophiles tend to follow an "inner-sphere" pathway, where they first attack the palladium metal center. This is followed by reductive elimination to form the final product. organic-chemistry.org

The enantioselectivity of the reaction, known as the Trost Asymmetric Allylic Alkylation (AAA), can be controlled through the use of chiral phosphine ligands. wikipedia.org These ligands create a chiral environment around the palladium center, influencing the facial selectivity of the nucleophilic attack on the π-allyl intermediate. wikipedia.orgnih.gov

Table 1: Key Stages of the Tsuji-Trost Catalytic Cycle

StageDescriptionIntermediate/Complex
1. Catalyst Coordination The Pd(0) catalyst coordinates to the alkene of the allyl group.η² π-allyl-Pd(0) complex
2. Oxidative Addition The palladium inserts into the C-X bond, displacing the leaving group.η³ π-allyl-Pd(II) complex
3. Nucleophilic Attack The enolate nucleophile attacks the π-allyl ligand.Product-Pd(0) complex
4. Decomplexation The final product dissociates, regenerating the Pd(0) catalyst.Free Product + Pd(0)

Investigation of Intermediates and Transition States

The stereochemical and regiochemical outcomes of catalytic reactions involving this compound are dictated by the structure and dynamics of the key intermediates and their corresponding transition states. The central intermediate in Tsuji-Trost type reactions is the η³-π-allylpalladium(II) complex. wikipedia.org

Upon oxidative addition, the palladium catalyst and its ligands reside on one face of the allyl system. The resulting π-allyl complex can exist as two rapidly equilibrating diastereomeric forms, syn and anti, depending on the orientation of the substituent on the central carbon of the allyl fragment. This equilibration typically occurs through a π-σ-π mechanism. orgsyn.org The relative stability of these isomers and the rate of their interconversion can be influenced by solvent and the electronic properties of the supporting ligands. pku.edu.cn

Investigations into the precise nature of the reacting nucleophile have revealed mechanistic subtleties. For instance, a reversal of enantioselectivity has been observed between reactions using pre-formed lithium enolates and those where a palladium enolate is generated in situ from precursors like allyl enol carbonates. nih.gov This suggests a significant difference in the transition states of the nucleophilic attack. The prevailing hypothesis posits that pre-formed lithium enolates engage in an "outer-sphere" attack, while the in situ generated palladium-enolates may involve an "inner-sphere" mechanism where the enolate is coordinated to the palladium center before the C-C bond formation occurs. orgsyn.orgnih.gov However, the exact details of these different pathways have not been fully elucidated experimentally. nih.gov

The transition state of the nucleophilic attack is highly organized. Chiral ligands enforce a specific conformation of the π-allyl intermediate, creating steric and electronic biases that direct the incoming nucleophile to a particular terminus of the allyl system and to a specific face, thereby controlling both regio- and enantioselectivity. wikipedia.org

Table 2: Comparison of Proposed Mechanistic Pathways for Enolate Nucleophiles

FeatureOuter-Sphere Mechanism (e.g., pre-formed Li-enolate)Inner-Sphere Mechanism (e.g., in situ Pd-enolate)
Nucleophile State Free enolate anion in solution. orgsyn.orgEnolate is coordinated to the Pd(II) center. nih.gov
Point of Attack Directly attacks the carbon of the π-allyl ligand. organic-chemistry.orgMigratory insertion from the metal to the allyl ligand.
Transition State Less constrained; attack from the face opposite the metal.More rigid, organized transition state involving the metal center.
Stereochemical Implication Leads to a specific enantiomeric outcome. nih.govCan lead to the opposite enantiomer compared to the outer-sphere pathway. nih.gov

Spectroscopic and Structural Characterization of 2 Allyl 6 Methylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of 2-allyl-6-methylcyclohexanone is complex due to the presence of 16 protons in various chemical environments, including two chiral centers at the C2 and C6 positions. A detailed analysis allows for the assignment of each signal to its corresponding proton.

The spectrum can be divided into several key regions: the vinylic protons of the allyl group, the methine protons on the cyclohexanone (B45756) ring, the methylene (B1212753) protons of both the ring and the allyl group, and the methyl protons. The diastereotopic nature of the methylene protons in the ring and adjacent to the chiral centers leads to more complex splitting patterns.

A predicted ¹H NMR signal assignment is presented below, based on established chemical shift values and coupling patterns for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H on C6 (methine)2.5 - 2.8MultipletAdjacent to carbonyl and methyl group.
H on C2 (methine)2.3 - 2.6MultipletAdjacent to carbonyl and allyl group.
Allyl CH₂2.2 - 2.5MultipletAdjacent to the chiral C2 center.
Allyl CH (vinyl)5.6 - 5.9Ddt (doublet of doublets of triplets)Coupled to terminal vinyl protons and allyl CH₂.
Allyl =CH₂ (terminal vinyl)4.9 - 5.2MultipletTwo distinct signals for cis and trans protons.
Ring CH₂ (C3, C4, C5)1.4 - 2.1MultipletsOverlapping signals from the three methylene groups on the ring.
Methyl CH₃0.9 - 1.1DoubletCoupled to the C6 methine proton.

This table is based on theoretical predictions and may vary from experimental data.

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their chemical environment. For this compound, ten distinct signals are expected, corresponding to each of the ten carbon atoms in the structure.

The most downfield signal corresponds to the carbonyl carbon (C1) due to the strong deshielding effect of the oxygen atom. The olefinic carbons of the allyl group appear in the intermediate region, while the aliphatic carbons of the cyclohexanone ring, the allyl methylene, and the methyl group are found in the upfield region.

A predicted assignment for the ¹³C NMR spectrum is detailed in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C=O)210 - 215
C2 (CH)48 - 55
C3 (CH₂)25 - 35
C4 (CH₂)20 - 30
C5 (CH₂)30 - 40
C6 (CH)45 - 52
Methyl C14 - 20
Allyl CH₂35 - 42
Allyl CH135 - 140
Allyl =CH₂115 - 120

This table is based on theoretical predictions and may vary from experimental data.

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assigning signals and determining the three-dimensional structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the C6 methine proton and the protons of the adjacent methyl group and C5 methylene group. Similarly, it would confirm the connectivity within the allyl group, showing correlations from the allylic CH₂ protons to the vinylic CH proton, and from the vinylic CH to the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the framework, for example, linking the methyl proton doublet to the upfield methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, correlations would be expected from the methyl protons to the C6 and C5 carbons, and from the allylic CH₂ protons to the C1, C2, and C3 carbons, confirming the placement of the substituents on the cyclohexanone ring.

Together, these 2D NMR techniques would allow for the complete assignment of all ¹H and ¹³C signals and provide crucial information for determining the relative stereochemistry (cis vs. trans) of the allyl and methyl groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass spectrum of this compound shows a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 152, consistent with its molecular formula C₁₀H₁₆O.

The fragmentation pattern provides valuable structural information. The major fragment ions observed in the spectrum are summarized below. nih.gov

m/z Relative Intensity (%) Proposed Fragment Identity
15266.7[C₁₀H₁₆O]⁺˙ (Molecular Ion, M⁺˙)
94100.0[M - C₄H₆O]⁺˙
6799.1[C₅H₇]⁺
9575.1[M - C₄H₅O]⁺˙
6867.8[C₅H₈]⁺˙
4295.7[C₃H₆]⁺˙ or [C₂H₂O]⁺˙

The fragmentation of this compound is dictated by the presence of the ketone and the allyl group. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. Loss of the allyl radical (C₃H₅•) or the methyl-substituted alkyl chain can occur.

McLafferty Rearrangement: Ketones with gamma-hydrogens can undergo this characteristic rearrangement. In this case, a hydrogen atom from the allyl chain or the ring can be transferred to the carbonyl oxygen, followed by cleavage of the beta-bond, leading to the elimination of a neutral alkene.

Retro-Diels-Alder Reaction: The cyclohexanone ring can undergo a retro-Diels-Alder reaction, leading to the formation of charged diene and dienophile fragments. The prominent peak at m/z 94 could potentially arise from complex rearrangements and fragmentations of the ring structure. The fragment at m/z 67 is a common cyclopentyl or cyclohexyl-derived cation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the unambiguous determination of its elemental formula. The calculated exact mass for the molecular formula C₁₀H₁₆O is 152.120115. nih.gov Experimental HRMS data for this compound would be expected to yield a value extremely close to this theoretical mass, thereby confirming the elemental composition and distinguishing it from any other compounds with the same nominal mass but a different atomic makeup. nih.gov

Infrared (IR) Spectroscopy

The structure of this compound contains two primary functional groups that give rise to strong, characteristic absorptions in the IR spectrum: the ketone carbonyl group within the six-membered ring and the carbon-carbon double bond of the allyl substituent.

The carbonyl (C=O) stretching vibration in saturated six-membered cyclic ketones, such as cyclohexanone, typically appears in the region of 1715 cm⁻¹. The introduction of alkyl substituents on the ring, as in this compound, generally does not significantly shift this frequency. Therefore, a strong absorption band is predicted in this region, indicative of the ketone functional group.

The alkene (C=C) stretching vibration from the allyl group is expected to produce a weaker absorption band in the range of 1640-1650 cm⁻¹. The intensity of this peak can vary depending on the symmetry and substitution of the double bond. In addition to the C=C stretch, the vinyl C-H bonds of the allyl group give rise to characteristic stretching vibrations above 3000 cm⁻¹, typically around 3075 cm⁻¹, and out-of-plane bending vibrations (wags) in the 910-990 cm⁻¹ region.

A summary of the expected and observed IR absorption frequencies for the key functional groups, based on general principles and data from analogous compounds, is presented below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes
Ketone (C=O)Stretching1710 - 1725Strong intensity, characteristic of a saturated cyclic ketone.
Alkene (C=C)Stretching1640 - 1650Variable intensity, typical for a monosubstituted alkene.
Vinylic C-HStretching3070 - 3090Medium intensity, indicates =C-H bonds.
Alkyl C-HStretching2850 - 2960Strong intensity, from the cyclohexyl ring and methyl group.
Vinylic C-HOut-of-plane Bending910 - 995Strong intensity, confirms the presence of the -CH=CH₂ group.

Other Spectroscopic Methods for Structural Confirmation

While IR spectroscopy is excellent for functional group identification, other techniques are necessary to confirm the complete molecular structure of this compound.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 152, which corresponds to its molecular formula, C₁₀H₁₆O. nih.gov The fragmentation pattern is a key tool for structural elucidation. Common fragmentation pathways for cyclic ketones include α-cleavage and McLafferty rearrangements. The observed major fragments provide evidence for the specific arrangement of the allyl and methyl groups on the cyclohexanone ring. nih.gov

m/zRelative Intensity (%)Possible Fragment Ion
15266.7[C₁₀H₁₆O]⁺ (Molecular Ion)
94100.0Fragment from cleavage within the ring
6799.1Cyclic fragment
9575.1Fragment from loss of allyl group or ring cleavage
6867.8Fragment from ring cleavage
4295.7Small hydrocarbon fragment

Data sourced from MassBank record MSBNK-Fac_Eng_Univ_Tokyo-JP002320.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C=O) would appear significantly downfield, typically in the range of 200-220 ppm. The two alkene carbons of the allyl group would be found in the vinylic region (approx. 115-140 ppm). The remaining signals in the upfield region (approx. 15-50 ppm) would correspond to the methyl group and the five sp³-hybridized carbons of the cyclohexanone ring. While specific experimental data is not published, the existence of a ¹³C NMR spectrum is noted in the PubChem database. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide detailed information about the number of different types of protons and their neighboring environments. Key expected signals include those for the vinylic protons of the allyl group (in the 4.9-5.8 ppm range), the protons on the cyclohexanone ring, and the protons of the methyl group (which would likely appear as a doublet in the upfield region, approx. 0.9-1.1 ppm). The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent proton relationships, confirming the substitution pattern on the ring.

Together, these spectroscopic methods provide a comprehensive and unambiguous characterization of the structure of this compound.

Computational and Theoretical Investigations of 2 Allyl 6 Methylcyclohexanone

Conformational Landscape Analysis

Preferred Cyclohexanone (B45756) Ring Conformations

Substituted cyclohexanones predominantly adopt a chair conformation to minimize torsional and angle strain. For 2,6-disubstituted cyclohexanones, the relative orientation of the substituents (axial or equatorial) determines the stability of the conformer. The diequatorial conformation is generally more stable than the diaxial due to the minimization of 1,3-diaxial interactions, which cause significant steric strain. fiveable.me The rapid interconversion between the two chair forms means that the molecule exists in a dynamic equilibrium, with the more stable conformer being the most populated.

Steric and Electronic Effects of Allyl and Methyl Substituents

The stability of the conformers of 2-Allyl-6-methylcyclohexanone is influenced by the steric bulk and electronic nature of the allyl and methyl groups. rsc.org Substituents in the equatorial position experience less steric hindrance compared to those in the axial position. lumenlearning.com The relative tendency of a substituent to occupy the equatorial position is related to its A-value, which quantifies the steric strain arising from 1,3-diaxial interactions.

The allyl group, with its sp2-hybridized carbons, and the methyl group both exert steric demands that favor their placement in the more spacious equatorial positions to avoid unfavorable interactions with axial hydrogens. libretexts.org Electronically, the allyl group can influence the reactivity of the carbonyl group through space. While primarily steric in nature, the electronic effects of these alkyl groups are generally less pronounced in influencing the ground-state conformation compared to their steric hindrance. acs.org

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful tool for investigating the electronic structure and predicting the reactivity of this compound.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. rsc.org For substituted cyclohexanones, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations can also be used to determine the relative energies of different conformers, confirming the preference for the diequatorial arrangement of the allyl and methyl groups.

Table 1: Representative Calculated Ground State Properties for a Substituted Cyclohexanone (Note: This is an illustrative table based on typical values for similar molecules, as specific data for this compound is not available in the cited literature.)

PropertyCalculated Value
C=O Bond Length~1.22 Å
C-C Bond Length (ring)~1.54 Å
Relative Energy (Axial-Equatorial vs. Di-equatorial)> 2 kcal/mol

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO). acs.org

For this compound, the HOMO is typically localized on the C=C bond of the allyl group and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Cyclohexanone (Note: This table provides example values based on general principles for similar compounds, as specific data for this compound is not available in the cited literature.)

OrbitalEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -0.5 eV
HOMO-LUMO Gap~ 6.0 eV

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. mit.edu For reactions involving this compound, such as enolate formation and subsequent alkylation or reduction of the carbonyl group, computational methods can provide valuable insights into the reaction kinetics and stereoselectivity. researchgate.net

By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined. For instance, in the case of a nucleophilic addition to the carbonyl group, modeling can help predict whether the nucleophile will attack from the axial or equatorial face, thus explaining the observed diastereoselectivity. mdpi.com These computational studies are invaluable for rationalizing experimental outcomes and for the design of new synthetic methodologies. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into conformational changes and intramolecular motions. Although no specific MD studies on this compound have been identified, the dynamic behavior of this molecule can be predicted by considering its primary structural components: the substituted cyclohexanone ring and the allyl group.

The cyclohexanone ring is known to exist in several conformations, with the chair conformation being the most stable. For this compound, the chair conformation would be the predominant form. Within this chair conformation, the allyl and methyl substituents can occupy either axial or equatorial positions. Due to steric hindrance, the diequatorial conformation is generally the most stable, although the diaxial and axial-equatorial conformations may also exist in equilibrium.

The dynamic behavior of the allyl group is another key aspect. The rotation around the single bond connecting the allyl group to the cyclohexanone ring is expected to be a significant intramolecular motion. Computational studies on similar systems have shown that the energy barrier for such rotations is typically low, allowing for rapid conformational changes at room temperature. The orientation of the allyl group relative to the cyclohexanone ring will be influenced by steric interactions with the adjacent methyl group and the ring itself.

MD simulations of substituted cyclohexanones have revealed that the ring can undergo conformational transitions, such as chair-to-boat or chair-to-twist-boat, although these are generally high-energy processes. For this compound, the presence of two substituents would likely increase the energy barrier for such ring inversions.

Table 1: Predicted Dominant Conformations of this compound

ConformationSubstituent PositionsRelative Stability
ChairAllyl (equatorial), Methyl (equatorial)Most Stable
ChairAllyl (axial), Methyl (equatorial)Less Stable
ChairAllyl (equatorial), Methyl (axial)Less Stable
ChairAllyl (axial), Methyl (axial)Least Stable
Boat/Twist-Boat-High Energy Intermediates

This table is based on general principles of conformational analysis of substituted cyclohexanones and has not been derived from specific MD simulations of this compound.

Thermodynamic and Kinetic Property Calculations for this compound Transformations

The transformations of this compound can be explored through computational studies of analogous reactions, providing valuable thermodynamic and kinetic data. Key potential transformations include keto-enol tautomerism and pericyclic reactions like the Claisen and Cope rearrangements of its enol or enol ether derivatives.

Keto-Enol Tautomerism:

Like other ketones, this compound can exist in equilibrium with its enol tautomers. Computational studies on the keto-enol tautomerism of cyclohexanone and its derivatives have shown that the keto form is generally more stable. Density Functional Theory (DFT) calculations have been employed to determine the thermodynamic parameters for this equilibrium. The stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. For this compound, two different enol forms are possible, and their relative stabilities would depend on the substitution pattern and the potential for conjugation.

Pericyclic Reactions:

The allyl group in this compound opens up the possibility of pericyclic reactions, particularly through its enol or enol ether derivatives. These reactions are concerted, proceeding through a cyclic transition state, and their feasibility can be predicted using computational methods.

Claisen Rearrangement: The enol ether of this compound is an allyl vinyl ether, which can undergo a orientjchem.orgorientjchem.org-sigmatropic Claisen rearrangement upon heating. This reaction is typically thermally allowed and proceeds through a chair-like transition state. chem-station.com The Claisen rearrangement is generally considered irreversible as the product, a γ,δ-unsaturated carbonyl compound, is thermodynamically more stable. chem-station.com Computational studies on the Claisen rearrangement of various allyl vinyl ethers have been performed to calculate activation energies and reaction enthalpies.

Cope Rearrangement: If the enol form of this compound can isomerize to a 1,5-diene structure, it could potentially undergo a Cope rearrangement, another orientjchem.orgorientjchem.org-sigmatropic reaction. The Cope rearrangement is also a thermal process and is often reversible. masterorganicchemistry.comwikipedia.org The position of the equilibrium is determined by the relative stability of the starting diene and the rearranged product. DFT calculations have been used to investigate the transition state and energetics of the Cope rearrangement for various 1,5-dienes. nih.gov

Table 2: Representative Calculated Thermodynamic and Kinetic Data for Analogous Reactions

Reaction TypeAnalogous SystemComputational MethodActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Keto-Enol TautomerismPhenol ↔ 2,4-CyclohexadienoneCBS-QB369.418.6 (enol more stable)
Claisen RearrangementAryl Propargyl EthersDFT29.8-15.6 (product favored)
Cope RearrangementBridged syn-tricyclo[4.2.0.0(2,5)]octa-3,7-dienesUB3LYP/6-31G*19.6-

This table presents data from computational studies on molecules analogous to this compound and its potential reaction products. The values are intended to be representative and the actual parameters for this compound transformations may differ. nih.govresearchgate.netnsf.gov

Strategic Applications of 2 Allyl 6 Methylcyclohexanone in Complex Molecule Synthesis

Role as a Chiral Building Block for Polycyclic and Stereochemically Rich Structures

The utility of 2-allyl-6-methylcyclohexanone as a chiral building block is fundamentally linked to its densely functionalized and stereochemically defined structure. The presence of a synthetically accessible quaternary stereocenter at the C2 position makes it an invaluable precursor for molecules with significant three-dimensional complexity. researchgate.net Chemists leverage the existing stereochemistry of this building block to relay chirality throughout a synthetic sequence, thereby controlling the absolute configuration of newly formed stereocenters in the target molecule.

The ketone and allyl functionalities serve as versatile handles for a wide array of chemical transformations. For instance, the ketone allows for aldol (B89426) reactions, alpha-functionalization, or Baeyer-Villiger oxidation to form lactones, while the allyl group is amenable to olefin metathesis, oxidation, and addition reactions. Through carefully orchestrated reaction sequences, derivatives of this compound have been successfully elaborated into complex polycyclic systems, including [6.5]- and [6.6]-fused bicyclic structures, which are common motifs in biologically active natural products. researchgate.net

Intermediacy in Formal Syntheses and Total Syntheses of Natural Products and Bioactive Analogs

The strategic value of this compound is prominently demonstrated by its successful application as a key intermediate in the asymmetric total synthesis of several complex natural products. The development of methods like enantioselective decarboxylative allylation has provided efficient access to this chiral ketone, enabling its use in the synthesis of significant biological targets. researchgate.net

Its role as a cornerstone intermediate has been documented in the synthetic campaigns toward natural products such as (+)-dichroanone, (+)-elatol, and (−)-cyanthiwigin F. researchgate.net In these syntheses, the pre-installed quaternary stereocenter and the orthogonal reactivity of its functional groups allow for a convergent and efficient assembly of the target molecules.

Natural Product TargetSynthetic Role of (S)-2-Allyl-2-methylcyclohexanone
(+)-Dichroanone Key chiral building block establishing the core stereochemistry. researchgate.net
(+)-Elatol Crucial intermediate for constructing the halogenated cyclic ether system. researchgate.net
(−)-Cyanthiwigin F Starting material for the assembly of the complex polycyclic diterpenoid core. researchgate.net

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable challenge in organic synthesis. nih.govnih.gov this compound represents a powerful solution to this challenge, as it can be prepared in high enantiomeric purity with the quaternary center already installed. researchgate.netnih.gov

Methods such as the palladium-catalyzed asymmetric allylic alkylation of enolates are central to the formation of this motif. caltech.edu Specifically, the enantioselective decarboxylative allylation of allyl β-ketoesters provides a reliable route to compounds like (S)-2-allyl-2-methylcyclohexanone. researchgate.net This transformation effectively generates the α-quaternary ketone from a simpler prochiral starting material, establishing the absolute stereochemistry that is carried through the remainder of the synthesis. researchgate.netcaltech.edu The ability to efficiently forge these sterically congested centers is critical for accessing numerous families of natural products distinguished by this structural feature. caltech.edu

The bifunctional nature of this compound makes it an ideal substrate for intramolecular reactions designed to build complex ring systems. Its derivatives are readily converted into both fused and spirocyclic frameworks, which are prevalent in natural product chemistry. researchgate.netnih.gov

Fused Ring Systems: The strategic placement of the ketone and allyl groups facilitates cyclization reactions that lead to fused bicyclic structures. For example, transformations involving the allyl side chain and the cyclohexanone (B45756) ring can lead to the formation of [6.5] and [6.6] carbocyclic skeletons. researchgate.net These reactions often proceed with high diastereoselectivity, guided by the existing stereocenter.

Spirocyclic Ring Systems: The synthesis of spirocycles from this compound derivatives is notably achieved through ring-closing metathesis (RCM). By introducing a second olefin-containing chain elsewhere in the molecule (often via modification of the ketone), a diene precursor is formed. Treatment with an olefin metathesis catalyst, such as Grubbs' catalyst, can then initiate an intramolecular cyclization to furnish a spirocyclic system where the two rings are joined by the single quaternary carbon atom. researchgate.netrsc.org

Ring System TypeSynthetic Strategy from this compound Derivatives
Fused Bicycles Intramolecular cyclizations (e.g., aldol, radical cyclization) involving the allyl and ketone moieties. researchgate.net
Spirocycles Ring-closing metathesis (RCM) of α,ω-diene precursors. researchgate.net

Exploration of Diversified Synthetic Pathways from this compound Derivatives

The synthetic potential of this compound extends beyond its direct use in total synthesis. Its derivatives serve as platforms for exploring diverse synthetic methodologies and accessing a variety of molecular scaffolds. The distinct reactivity of the ketone and the allyl group allows for selective manipulation, leading to a broad range of downstream products. researchgate.net

For example, the ketone can be transformed into an enol ether or enamine to direct further alkylations or cycloadditions. Alternatively, Baeyer-Villiger oxidation of the cyclohexanone ring provides access to caprolactone (B156226) derivatives, fundamentally altering the carbocyclic core. researchgate.net Concurrently, the allyl group can be subjected to a host of transformations, including:

Oxidative Cleavage: To yield aldehydes or carboxylic acids for further elaboration.

Epoxidation: To form reactive intermediates for ring-opening reactions.

Hydroboration-Oxidation: To install a primary alcohol.

Wacker Oxidation: To generate a methyl ketone.

These diversified pathways demonstrate that this compound is not merely an intermediate for a single target but a versatile starting point for the generation of libraries of complex and stereochemically rich molecules. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding and Synthetic Achievements

2-Allyl-6-methylcyclohexanone is an unsymmetrical ketone with the molecular formula C10H16O. nih.gov Its core structure contains two stereocenters, leading to the existence of multiple stereoisomers. The primary synthetic achievement concerning this compound lies in the regioselective control of its formation from 2-methylcyclohexanone (B44802). The alkylation of unsymmetrical ketones is a classic challenge, governed by the formation of either a kinetic or a thermodynamic enolate.

Current understanding firmly establishes that this compound is the product of a kinetically controlled reaction. pharmaxchange.infolibretexts.org The synthetic strategy involves the deprotonation of 2-methylcyclohexanone at the less sterically hindered α-carbon (C-6). This is achieved by using a strong, sterically bulky, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). libretexts.orgmasterorganicchemistry.com These conditions favor the rapid formation of the less substituted "kinetic" enolate. pharmaxchange.info Subsequent trapping of this enolate with an allyl halide, such as allyl bromide, yields the desired 2,6-disubstituted product. This regiochemical control, which selectively forms the less-substituted product, represents a significant and well-understood achievement in the synthesis of such molecules.

Table 1: Key Synthetic Parameters for this compound
ParameterDescriptionTypical Conditions
Starting MaterialThe precursor ketone.2-Methylcyclohexanone
Reaction ControlThe principle governing product formation.Kinetic Control
BaseReagent for enolate formation.Lithium Diisopropylamide (LDA)
TemperatureCritical for kinetic control.Low temperatures, typically -78 °C
ElectrophileThe source of the allyl group.Allyl Halide (e.g., Allyl Bromide)

Unresolved Challenges and Open Questions in this compound Chemistry

Despite the established regioselective synthesis, significant challenges remain, primarily centered on stereocontrol.

Diastereoselectivity: The alkylation of the 2-methylcyclohexanone kinetic enolate creates two adjacent stereocenters. Controlling the relative configuration of the methyl and allyl groups to selectively form either the cis or trans diastereomer with high precision is a major unresolved challenge. While general principles suggest that alkylation of cyclohexanone (B45756) enolates often proceeds via axial attack to favor a product where the ring adopts a chair conformation, achieving high diastereomeric excess is not trivial and is highly dependent on reaction conditions. ubc.ca The specific diastereomeric outcome for the allylation of the 2-methylcyclohexanone kinetic enolate is not well-documented.

Enantioselectivity: The synthesis of single enantiomers of this compound remains a formidable task. Developing asymmetric methods to control the absolute stereochemistry at both C-2 and C-6 is a critical hurdle. While highly successful enantioselective methods exist for the synthesis of related α-quaternary ketones (the 2,2-isomer), nih.govresearchgate.net direct, efficient, and highly enantioselective routes to the 2,6-isomer are lacking.

Characterization and Reactivity of Stereoisomers: An open question is how the different stereoisomers (cis/trans enantiomeric pairs) of this compound differ in their physical properties and chemical reactivity. A thorough investigation into the reactivity of each isolated stereoisomer would provide valuable insights for their application as chiral building blocks in complex molecule synthesis.

Prospects for Novel Synthetic Methodologies and Applications

Future research in the chemistry of this compound is likely to focus on overcoming the existing synthetic challenges and exploring its utility as a versatile chemical intermediate.

Novel Synthetic Methodologies: There is significant potential for the development of modern catalytic methods to access this molecule with complete stereocontrol.

Asymmetric Catalysis: Research into chiral catalysts, such as chiral phase-transfer catalysts or transition metal complexes (e.g., rhodium), could enable direct enantioselective and diastereoselective synthesis. nih.govrsc.org For instance, the asymmetric hydrogenation of a corresponding 2-allyl-6-methyl-cyclohexenone precursor could be a viable route.

Biocatalysis: The use of enzymes, such as ene-reductases, offers a promising green alternative for the asymmetric desymmetrization of prochiral precursors to generate chiral substituted cyclohexanones with high enantioselectivity. nih.govacs.org

Cascade Reactions: The development of tandem or cascade reactions that form the substituted cyclohexanone ring and install the functional groups in a single, highly controlled operation could provide more efficient and atom-economical synthetic routes. beilstein-journals.orgnih.gov

Prospects for Novel Applications: The structural features of this compound make it a potentially valuable building block in organic synthesis.

Natural Product Synthesis: The substituted cyclohexanone motif is a core structure in numerous natural products and pharmaceutically active compounds. nih.govbeilstein-journals.org The controlled stereochemistry of this compound could be exploited in the synthesis of complex molecular targets.

Versatile Functional Group Handle: The allyl group is particularly useful, offering a site for a wide array of chemical transformations, including ozonolysis, epoxidation, dihydroxylation, and olefin metathesis. nih.gov This allows for the elaboration of the molecule into more complex structures, such as bicyclic or spirocyclic systems.

Precursor for Acyclic Synthesis: Oxidative cleavage of the cyclohexanone ring can transform the cyclic chiral scaffold into a highly functionalized acyclic chain with multiple, well-defined stereocenters, a valuable strategy in total synthesis. ubc.ca

Table 2: Mentioned Chemical Compounds
Compound Name
This compound
2-Methylcyclohexanone
Lithium diisopropylamide (LDA)
Allyl bromide
2-allyl-6-methyl-cyclohexenone

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Allyl-6-methylcyclohexanone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common synthetic route involves acid-catalyzed dehydration of diallyl acetals. For example, heating the diallyl acetal of cyclohexanone in toluene with a trace of p-toluenesulfonic acid under reflux conditions yields 2-allylcyclohexanone derivatives . Optimization includes adjusting reaction time (12–24 hours), acid catalyst concentration (0.5–2 mol%), and distillation to remove volatile byproducts (e.g., allyl alcohol). Yield improvements (up to 80%) are achievable via inert atmosphere (N₂/Ar) to suppress oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Focus on allyl proton signals (δ 5.0–5.8 ppm, multiplet) and methyl group protons (δ 1.0–1.5 ppm, singlet). Coupling constants (J ≈ 10–17 Hz) confirm allyl geometry .
  • IR : Stretching vibrations for ketone (C=O, ~1715 cm⁻¹) and allyl (C=C, ~1640 cm⁻¹) groups.
  • GC-MS : Molecular ion peak ([M]⁺) at m/z 152 and fragmentation patterns (e.g., loss of allyl group, m/z 109) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile handling .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Store away from oxidizers and acids to prevent exothermic reactions .
  • Waste Disposal : Collect in halogen-free solvent waste containers, adhering to local regulations .

Advanced Research Questions

Q. How can competing reaction pathways during the acid-catalyzed dehydration of this compound derivatives be controlled to favor desired products?

  • Methodological Answer : Competing pathways (e.g., Wagner-Meerwein rearrangements vs. Zaitsev elimination) are influenced by acid strength and steric effects. Use weaker acids (e.g., H₃PO₄ instead of H₂SO₄) and bulky solvents (e.g., toluene) to favor allyl migration. Monitor product distribution via GC with flame ionization detection (FID), comparing retention times to authentic standards .

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (-)-menthol) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) can achieve enantiomeric excess (>90%). For allylation, employ chiral auxiliaries like Oppolzer’s sultam to direct stereochemistry . Confirm purity via polarimetry or chiral HPLC (Chiralpak IA column, hexane:isopropanol eluent) .

Q. How should researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) reported for this compound?

  • Methodological Answer : Cross-validate using bomb calorimetry (ΔcH°liquid) and computational methods (DFT at B3LYP/6-311+G(d,p)). Discrepancies often arise from impurities or experimental setups. For example, NIST thermochemical data may require recalibration against high-purity samples (>99.5% by GC) .

Q. What advanced computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., M06-2X/cc-pVTZ) model transition states for nucleophilic attacks. Key parameters include LUMO localization at the ketone carbonyl and allyl group conjugation effects. Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from NMR reaction monitoring) .

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